6,7-Dihydrobiopterin
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Overview
Description
6,7-Dihydrobiopterin is a chemical compound belonging to the class of biopterins and derivatives. It is a coenzyme containing a 2-amino-pteridine-4-one derivative and is mainly synthesized in several parts of the body, including the pineal gland . This compound plays a crucial role in various biological processes, particularly in the metabolism of amino acids and the synthesis of neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydrobiopterin can be synthesized through the reduction of 7,8-dihydrobiopterin using dihydropteridine reductase. The reaction involves the conversion of 7,8-dihydrobiopterin to this compound in the presence of NADH or NADPH as reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms to produce the compound in large quantities. The microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrobiopterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the primary reactions is its reduction to tetrahydrobiopterin, which is catalyzed by dihydropteridine reductase .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: NADH or NADPH are commonly used as reducing agents.
Substitution: Various nucleophiles can be used to substitute functional groups on the pteridine ring.
Major Products
Oxidation: The major product is 7,8-dihydrobiopterin.
Reduction: The major product is tetrahydrobiopterin.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
6,7-Dihydrobiopterin has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.
Biology: It plays a role in the study of enzyme mechanisms, particularly those involving dihydropteridine reductase.
Medicine: It is involved in the research of metabolic disorders related to biopterin metabolism.
Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs
Mechanism of Action
6,7-Dihydrobiopterin exerts its effects by acting as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. The compound interacts with these enzymes to facilitate the hydroxylation of aromatic amino acids, which is a crucial step in neurotransmitter synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobiopterin: An essential cofactor for nitric oxide synthase and aromatic amino acid hydroxylases.
Neopterin: A marker of immune system activation.
Sepiapterin: An intermediate in the biosynthesis of tetrahydrobiopterin.
Uniqueness
6,7-Dihydrobiopterin is unique in its ability to act as both a substrate and a product in the enzymatic reactions involving dihydropteridine reductase. This dual role makes it a critical component in the regulation of biopterin metabolism and its associated biological processes .
Properties
Molecular Formula |
C9H13N5O3 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
InChI Key |
ZHQJVZLJDXWFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
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